molecular formula C24H22F2N4O3 B5988816 7-(difluoromethyl)-N-[(2-ethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[(2-ethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B5988816
M. Wt: 452.5 g/mol
InChI Key: IHCIBFYRMAXPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(difluoromethyl)-N-[(2-ethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethoxyphenylmethyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[(2-ethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. A common synthetic route may involve:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This can be achieved through nucleophilic substitution reactions using difluoromethylating agents.

    Attachment of the Ethoxyphenylmethyl and Methoxyphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products

    Oxidation Products: Phenolic derivatives and quinones.

    Reduction Products: Monofluoromethyl or methyl derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways may render it useful in the treatment of diseases, such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[(2-ethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethyl group may enhance binding affinity, while the ethoxyphenylmethyl and methoxyphenyl groups could contribute to selectivity and specificity. These interactions may modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-N-[(2-ethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(difluoromethyl)-N-[(2-ethoxyphenyl)methyl]-5-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of 7-(difluoromethyl)-N-[(2-ethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups. The presence of the difluoromethyl group may enhance its metabolic stability and binding affinity, while the ethoxyphenylmethyl and methoxyphenyl groups contribute to its selectivity and specificity. This combination of features makes it a promising candidate for various scientific and industrial applications.

Properties

IUPAC Name

7-(difluoromethyl)-N-[(2-ethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N4O3/c1-3-33-21-7-5-4-6-16(21)13-27-24(31)18-14-28-30-20(22(25)26)12-19(29-23(18)30)15-8-10-17(32-2)11-9-15/h4-12,14,22H,3,13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCIBFYRMAXPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.